Comparative Potency: BAPN vs. Modern Small Molecule LOX Inhibitor (CCT365623)
The potency of 3-aminopropanenitrile hydrochloride (BAPN) for LOX inhibition is significantly lower than that of newer, more potent inhibitors. A direct head-to-head comparison using recombinant LOX enzyme assays establishes BAPN as a benchmark compound with an IC50 of 14.7 µM. In contrast, the more modern LOX inhibitor CCT365623 is approximately 16-fold more potent in the same assay, with an IC50 of 0.89 µM . This quantitative difference is critical for researchers selecting an inhibitor based on the required concentration for effective target engagement in vitro.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 14.7 µM |
| Comparator Or Baseline | CCT365623: 0.89 µM |
| Quantified Difference | ~16-fold less potent |
| Conditions | Recombinant LOX enzyme assay |
Why This Matters
This establishes a clear potency benchmark; BAPN is a standard, less potent tool compound, while alternatives like CCT365623 offer higher potency at lower concentrations.
